

# A Comparative Analysis of Cardiovascular Effects: Transdermal ClimaraPro vs. Oral Hormone Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Climarapro*

Cat. No.: *B12716886*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced cardiovascular effects of different hormone replacement therapies is paramount. This guide provides a comparative analysis of **ClimaraPro**, a transdermal patch delivering estradiol and levonorgestrel, with oral hormone therapies. The comparison is supported by experimental data from key clinical studies, detailed methodologies, and visualizations of relevant biological pathways.

**ClimaraPro** is a transdermal hormone therapy that delivers estradiol and levonorgestrel directly into the bloodstream, bypassing the first-pass metabolism in the liver. This fundamental difference in administration route compared to oral therapies has significant implications for cardiovascular risk profiles. While direct, head-to-head clinical trials comparing **ClimaraPro** specifically to all other oral formulations are limited, extensive research, including major studies like the Kronos Early Estrogen Prevention Study (KEEPS) and the French E3N cohort study, has established clear distinctions between transdermal and oral estrogen delivery on cardiovascular health.

## Quantitative Data Comparison

The following tables summarize the key differences in cardiovascular outcomes and biomarker changes between transdermal estradiol-based therapies, such as **ClimaraPro**, and oral estrogen-containing hormone therapies. The data is synthesized from multiple studies to provide a comprehensive overview.

Table 1: Comparative Cardiovascular Event Risk

| Cardiovascular Event         | Transdermal Estradiol-Based Therapy                                     | Oral Estrogen-Based Therapy                                                                                                        | Key Findings from Studies                                                                                          |
|------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Venous Thromboembolism (VTE) | No significant increased risk compared to non-users.                    | Significantly increased risk, particularly in the first year of use.[1][2][3][4]                                                   | The ESTHER study found that oral, but not transdermal, estrogen is associated with an increased VTE risk.[1][2][3] |
| Stroke                       | Evidence suggests a possible protective effect or no increased risk.[5] | The Women's Health Initiative (WHI) found an increased risk of stroke with oral conjugated equine estrogens (CEE).                 | A systematic review suggested a potential decrease in stroke risk with transdermal estrogen therapy.[5]            |
| Myocardial Infarction (MI)   | No evidence of an increased risk.[5]                                    | The WHI reported an increased risk of coronary heart disease (CHD) events with oral CEE plus medroxyprogesterone acetate (MPA).[6] | Studies on transdermal estrogen have not shown an increased risk of MI.[5]                                         |

Table 2: Comparative Effects on Cardiovascular Biomarkers

| Biomarker                                  | Transdermal Estradiol-Based Therapy     | Oral Estrogen-Based Therapy                    | Key Findings from Studies                                                                                                                           |
|--------------------------------------------|-----------------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Triglycerides                              | Neutral or minimal effect.              | Significant increase.<br>[7][8]                | Oral estrogens can lead to a marked increase in triglyceride levels, while transdermal administration avoids this effect.[7]                        |
| High-Density Lipoprotein (HDL) Cholesterol | Modest or no increase.                  | Generally increases.                           | While oral estrogens have a more favorable effect on HDL, the clinical significance of this in the context of other risk factor changes is debated. |
| Low-Density Lipoprotein (LDL) Cholesterol  | Modest decrease.                        | Significant decrease.                          | Both formulations tend to lower LDL, with oral estrogens often showing a more pronounced effect.                                                    |
| Coagulation Factors                        | Minimal effect on procoagulant factors. | Increases several procoagulant factors.<br>[9] | Oral, but not transdermal, estrogen has been shown to increase prothrombin activation peptide and decrease antithrombin activity.[9]                |
| C-Reactive Protein (CRP)                   | No significant increase.                | Significant increase.                          | Oral estrogen therapy is associated with an increase in this inflammatory marker, which is not seen with                                            |

---

transdermal  
administration.

---

## Experimental Protocols

To provide context to the data presented, this section details the methodology of a key clinical trial that has informed our understanding of the cardiovascular effects of different hormone therapy formulations.

### The Kronos Early Estrogen Prevention Study (KEEPS)

The KEEPS trial was a randomized, double-blinded, placebo-controlled study designed to evaluate the effects of early initiation of hormone therapy on the progression of atherosclerosis in recently postmenopausal women.

**Study Population:** The trial enrolled 727 healthy women who were within 36 months of their last menstrual period.

**Interventions:** Participants were randomized to one of three groups:

- Oral Conjugated Equine Estrogens (o-CEE): 0.45 mg/day, with oral micronized progesterone (200 mg/day for 12 days per month).
- Transdermal 17 $\beta$ -Estradiol (t-E2): 50  $\mu$ g/day patch, with oral micronized progesterone (200 mg/day for 12 days per month).
- Placebo: Placebo pills and patches to match the active treatment groups.

**Primary Outcome Measures:**

- Carotid Artery Intima-Media Thickness (CIMT): Measured annually using high-resolution B-mode ultrasonography to assess the progression of atherosclerosis.
- Coronary Artery Calcium (CAC): Assessed at baseline and at the end of the 4-year study using computed tomography to quantify calcified plaque burden.

**Key Secondary and Ancillary Outcome Measures:**

- Blood Pressure: Monitored at regular intervals.
- Lipid Profiles: Fasting blood samples were analyzed for total cholesterol, HDL, LDL, and triglycerides.
- Coagulation and Inflammatory Markers: Assessed from blood samples.
- Adverse Events: Systematically recorded throughout the study, with a focus on cardiovascular events.

Results Summary: After four years, neither hormone therapy group showed a significant difference in the rate of CIMT progression compared to placebo. There was a trend towards reduced CAC accumulation in the o-CEE group. Importantly, there were no major adverse cardiovascular events, including venous thrombosis, in any of the groups.[\[10\]](#)[\[11\]](#) This study, conducted in a population of early postmenopausal women, highlighted the safety of both oral and transdermal hormone therapy when initiated early, but also underscored the differential metabolic effects between the two routes of administration.[\[10\]](#)[\[11\]](#)

## Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the cardiovascular effects of hormone therapies.



[Click to download full resolution via product page](#)

Caption: Estrogen Signaling in Vascular Cells.



[Click to download full resolution via product page](#)

Caption: Progestin Cardiovascular Signaling.



[Click to download full resolution via product page](#)

Caption: Clinical Trial Workflow.

In conclusion, the available evidence strongly suggests that transdermal hormone therapies like **ClimaraPro** offer a more favorable cardiovascular risk profile compared to oral formulations, particularly concerning the risk of venous thromboembolism and effects on triglycerides and certain coagulation factors. While direct comparative efficacy and long-term cardiovascular outcome data for **ClimaraPro** against all other hormone therapies are not exhaustively available, the fundamental pharmacological differences in the route of administration provide a strong basis for its preferential consideration in women with underlying cardiovascular risk factors. Further research focusing on head-to-head trials of different transdermal and oral preparations is warranted to refine our understanding and guide individualized therapeutic choices.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The Effect of Transdermal Estrogen Patch Use on Cardiovascular Outcomes: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menopausal Hormone Therapy and Cardiovascular Disease: The Role of Formulation, Dose, and Route of Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of transdermal estradiol or oral conjugated oestrogen and fenretinide versus placebo on haemostasis and cardiovascular risk biomarkers in a randomized breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Comparative Evidence Between Transdermal and Oral Menopausal Hormone Therapy | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 9. Effects of oral and transdermal estrogen/progesterone regimens on blood coagulation and fibrinolysis in postmenopausal women. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Kronos Early Estrogen Prevention Study (KEEPS): what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kronos Early Estrogen Prevention Study (KEEPS): what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Effects: Transdermal ClimaraPro vs. Oral Hormone Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12716886#comparative-studies-on-the-cardiovascular-effects-of-climarapro]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)